4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride
Description
4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride (CAS: 915923-89-6) is a benzaldehyde derivative substituted with a 3-methylpiperidin-1-yl group via a propoxy linker and formulated as a hydrochloride salt. Its molecular formula is C₁₆H₂₄ClNO₂, with a molecular weight of 297.82 g/mol and a purity ≥95% . The compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and receptor-targeted therapies. Its structural features, including the piperidine ring and aldehyde group, make it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13;/h4-7,10-11H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQWZGDPZLMOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride typically involves the reaction of 3-methylpiperidine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride typically involves:
- Formation of the Aldehyde : The reaction of 3-methylpiperidine with benzaldehyde under controlled conditions.
- Hydrochloride Formation : Treating the resulting compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production
Industrial synthesis follows similar routes but on a larger scale, optimizing reaction conditions such as temperature and pressure to ensure high yield and purity.
Chemistry
- Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
- Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution.
Biology
- Enzyme Interaction Studies : Used to investigate enzyme interactions and protein binding mechanisms.
- Neurotransmitter Modulation : Potential applications in modulating neurotransmitter systems due to its structural features.
Medicine
- Therapeutic Properties : Investigated for its potential as a therapeutic agent in drug development.
- Anticancer Activity : Preliminary studies suggest significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(3-Methylpiperidin-1-yl)benzaldehyde | A549 (Lung Cancer) | < 5 |
| 4-(3-Methylpiperidin-1-yl)benzaldehyde | MCF7 (Breast Cancer) | < 3 |
| 4-(3-Methylpiperidin-1-yl)benzaldehyde | HCT116 (Colorectal Cancer) | < 3 |
Industry
- Production of Specialty Chemicals : Utilized in the synthesis of specialty chemicals and materials.
Case Studies and Research Findings
Recent studies have explored the anticancer properties of piperidine derivatives similar to this compound:
- Antiproliferative Effects : Compounds similar to this have shown significant activity against cancer cell lines, suggesting further exploration for therapeutic use.
- Binding Affinity Studies : Research is ongoing regarding its binding affinity to various receptors, particularly in the context of neurological applications.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of structural features that may confer distinct biological activities compared to similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride | Contains an ethoxy group | Potentially enhanced solubility |
| 4-(3-Methylpiperidin-1-yl)propoxybenzaldehyde hydrochloride | Propoxy substituent on the benzene ring | Altered pharmacokinetic properties |
| 4-(3-Methylpiperidin-1-yl)phenylmethanol | Phenyl group instead of aldehyde | Different reactivity profile |
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Piperidine vs. Piperazine : Replacing piperidine (as in the target compound) with piperazine (e.g., CAS 1909348-01-1) increases nitrogen content, enhancing basicity and solubility in acidic conditions .
- Linker Modifications : The propoxy linker in the target compound may improve membrane permeability compared to shorter linkers (e.g., hydroxypropoxy in bisoprolol impurities) .
- Salt Forms : Hydrochloride salts (target compound) vs. dihydrochloride salts (CAS 1909348-01-1) influence crystallinity and hygroscopicity .
Reactivity Insights :
- The aldehyde group in the target compound enables Schiff base formation with hydrazines or amines, a critical step in synthesizing hydrazone derivatives (e.g., QH-01 in ) .
- Steric hindrance from the 3-methyl group on piperidine may reduce reaction rates compared to unsubstituted piperidine analogues .
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
Pharmacological Relevance :
- Kinase Inhibition: Piperidine/piperazine-containing benzaldehydes are common intermediates in EGFR and VEGFR inhibitors (e.g., indenopyrazoles in ) .
- Cardiovascular Applications : Bisoprolol-related impurities (e.g., CAS 864544-37-6) highlight the role of benzaldehyde derivatives in beta-blocker metabolism .
Biological Activity
4-(3-Methylpiperidin-1-yl)benzaldehyde hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H16ClN
Molecular Weight: 219.72 g/mol
IUPAC Name: this compound
The compound features a piperidine ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the benzaldehyde moiety enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
- Receptor Modulation: It has the potential to bind to neurotransmitter receptors, influencing signal transduction pathways critical for neurological functions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing piperidine derivatives. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(3-Methylpiperidin-1-yl)benzaldehyde | A549 (Lung Cancer) | < 5 |
| 4-(3-Methylpiperidin-1-yl)benzaldehyde | MCF7 (Breast Cancer) | < 3 |
| 4-(3-Methylpiperidin-1-yl)benzaldehyde | HCT116 (Colorectal Cancer) | < 3 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. Studies indicate that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, improving cognitive function .
Case Studies
-
Anticancer Efficacy in vitro
- A study evaluated the antiproliferative activities of various piperidine derivatives against multiple cancer cell lines. The results showed that compounds with a piperidine structure exhibited significant cytotoxicity, particularly in breast and lung cancer models. The study emphasized the importance of structural modifications in enhancing biological activity .
- Neuroprotective Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
